1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
CAS No.: 946286-01-7
Cat. No.: VC11940028
Molecular Formula: C23H25N7O2S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946286-01-7 |
|---|---|
| Molecular Formula | C23H25N7O2S |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3 |
| Standard InChI Key | XBQIOFOZXOMZQE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Properties
The systematic IUPAC name of this compound is 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine. Its molecular structure integrates a triazolopyrimidine heterocycle fused with a piperazine-sulfonamide moiety, which confers rigidity and hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 463.6 g/mol | |
| SMILES Notation | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2 | |
| InChIKey | XBQIOFOZXOMZQE-UHFFFAOYSA-N |
The 3,4-dimethylbenzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylphenyl substitution on the triazolopyrimidine core may influence target binding specificity .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry data for closely related analogs reveal characteristic peaks for the sulfonamide (-SO-) group at ~1100 cm in infrared spectroscopy and distinct proton environments for the piperazine and triazolopyrimidine moieties . Density functional theory (DFT) calculations predict a planar triazolopyrimidine ring system, with the sulfonamide group adopting a conformation perpendicular to the piperazine plane .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol:
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Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-5-hydrazinylpyrimidine with aldehydes under acidic conditions yields the triazolopyrimidine scaffold .
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Piperazine Coupling: Nucleophilic substitution reactions attach the piperazine ring to the triazolopyrimidine at the 7-position.
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Sulfonylation: Treatment with 3,4-dimethylbenzenesulfonyl chloride introduces the sulfonamide group, completing the structure.
Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions during sulfonylation. Yields for final steps range from 40–60% in optimized conditions .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies highlight critical pharmacophores:
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Sulfonamide Group: Essential for enzyme inhibition (e.g., DHPS), with electron-withdrawing substituents enhancing binding affinity .
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4-Methylphenyl Group: Increases hydrophobic interactions with target proteins, as evidenced by improved MIC values against Gram-positive bacteria.
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Piperazine Ring: Modulates solubility and pharmacokinetic properties; N-alkylation reduces metabolic clearance .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Organism | MIC (µg/mL) | Target Enzyme | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Escherichia coli | 50 | DHPS | -8.1 | |
| Bacillus subtilis | 100 | DHPS | -7.8 | |
| Mycobacterium tuberculosis | 1.56 | Undefined | N/A |
The compound inhibits DHPS, a key enzyme in folate biosynthesis, by competing with para-aminobenzoic acid (PABA) . Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with Arg and His residues in the DHPS active site.
Pharmacological and Toxicological Profiles
In Vitro ADMET Properties
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Metabolic Stability: Hepatic microsomal half-life >60 minutes, indicating resistance to cytochrome P450 oxidation .
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Caco-2 Permeability: Apparent permeability () = cm/s, suggesting moderate oral bioavailability .
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Cytotoxicity: CC >100 µM in human hepatocytes, indicating low off-target toxicity.
In Vivo Efficacy
Research Gaps and Future Directions
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